![molecular formula C16H15ClN2O3 B5529467 6-chloro-5,7-dimethyl-3-(3-nitrophenyl)-3,4-dihydro-2H-1,3-benzoxazine](/img/structure/B5529467.png)
6-chloro-5,7-dimethyl-3-(3-nitrophenyl)-3,4-dihydro-2H-1,3-benzoxazine
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Overview
Description
Synthesis Analysis
Research on similar compounds includes studies on optically active dihydropyridine derivatives with pharmacological effects, highlighting synthetic routes and optical purities (Ashimori et al., 1991). Another study focuses on the synthesis of 3,4-dihydro-2H-1,3-benzoxazin-2-one and related compounds, which are structurally related to the compound of interest (Kitson & Waters, 1996).
Molecular Structure Analysis
The molecular and crystalline structure of related compounds has been studied, revealing details about their conformation and bond angles. For instance, the structural analysis of 2-(4-nitrophenyl)-4H-3,1-benzoxazin-4-one and its comparisons with chlorinated and methylated derivatives provide insights into the effect of substituents on molecular stability and reactivity (Castillo et al., 2017).
Chemical Reactions and Properties
Studies on related compounds discuss their chemical reactions, including the preparation of 3,4-dihydro-3-methyl-6-nitro-2H-1,3-benzoxazin-2-one and its reaction with chymotrypsin, demonstrating the incorporation of a reporter group within the enzyme's active site (Kitson & Freeman, 1993).
properties
IUPAC Name |
6-chloro-5,7-dimethyl-3-(3-nitrophenyl)-2,4-dihydro-1,3-benzoxazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O3/c1-10-6-15-14(11(2)16(10)17)8-18(9-22-15)12-4-3-5-13(7-12)19(20)21/h3-7H,8-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWHJJHQVMHHBAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(CN(CO2)C3=CC(=CC=C3)[N+](=O)[O-])C(=C1Cl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-5,7-dimethyl-3-(3-nitrophenyl)-3,4-dihydro-2H-1,3-benzoxazine |
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